

# An In-depth Technical Guide to Methylisonicotinate-N-oxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Methylisonicotinate-N-oxide**

Cat. No.: **B142975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methylisonicotinate-N-oxide**, a heterocyclic compound of interest in medicinal chemistry and materials science. It details the physicochemical properties, general experimental protocols for its synthesis and analysis, and a workflow for its preparation.

## Core Properties of Methylisonicotinate-N-oxide

**Methylisonicotinate-N-oxide**, also known as methyl pyridine-4-carboxylate 1-oxide or 4-(methoxycarbonyl)pyridine N-oxide, is an oxidized derivative of methyl isonicotinate.<sup>[1]</sup> The introduction of the N-oxide group significantly alters the molecule's electronic properties and polarity, making it a versatile building block.<sup>[2][3]</sup> The N-oxide moiety is highly polar, can form strong hydrogen bonds, and can increase the water solubility of parent compounds.<sup>[2][3]</sup>

The key physicochemical properties of **Methylisonicotinate-N-oxide** are summarized in the table below for easy reference.

| Property          | Value                                                                                     | References                                                                      |
|-------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>                                             | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 153.14 g/mol                                                                              | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| CAS Number        | 3783-38-8                                                                                 | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Melting Point     | 116-118.5 °C                                                                              | <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Synonyms          | 1-oxy-isonicotinic acid methyl ester, 1-Oxidopyridin-1-ium-4-carboxylic acid methyl ester | <a href="#">[6]</a>                                                             |

## Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the synthesis and characterization of **Methylisonicotinate-N-oxide** based on standard organic chemistry practices for N-oxidation.

The synthesis of **Methylisonicotinate-N-oxide** is typically achieved through the direct oxidation of its parent pyridine, methyl isonicotinate. Hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are common oxidants for this transformation.[\[2\]](#)[\[7\]](#)

**Objective:** To synthesize **Methylisonicotinate-N-oxide** via oxidation.

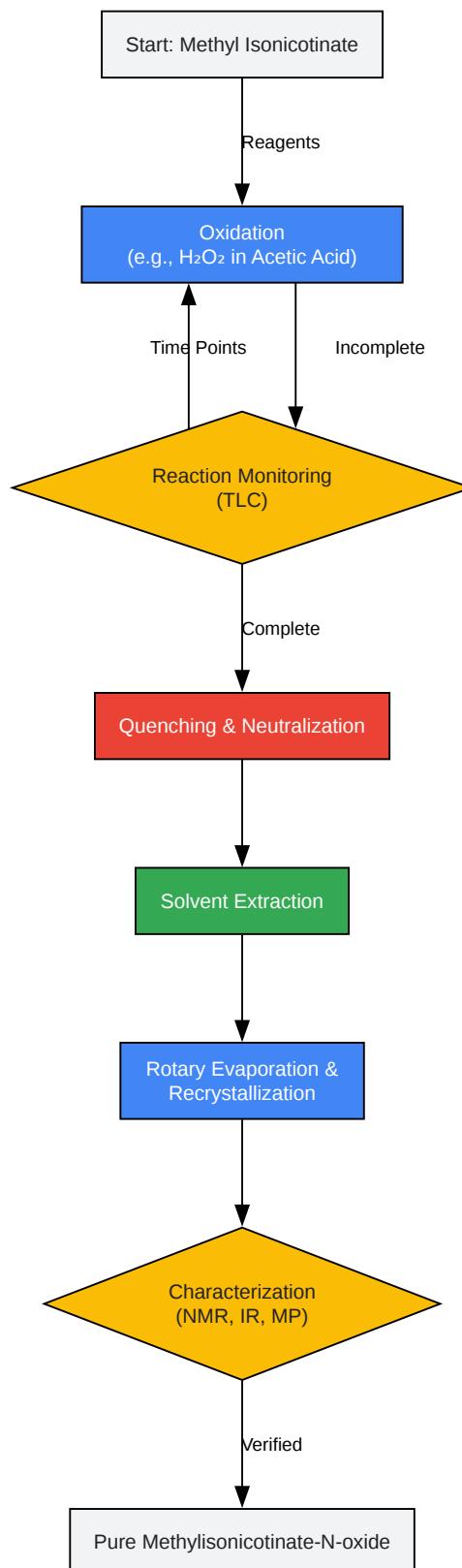
**Materials:**

- Methyl isonicotinate
- Hydrogen peroxide (30% solution) or mCPBA
- Glacial acetic acid (if using H<sub>2</sub>O<sub>2</sub>)
- Dichloromethane (if using mCPBA)
- Sodium sulfite or sodium thiosulfate (for quenching)
- Sodium bicarbonate

- Ethyl acetate (for recrystallization)
- Standard laboratory glassware and magnetic stirrer

Procedure (using Hydrogen Peroxide):

- Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate in glacial acetic acid.
- Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- Workup: Cool the reaction mixture and carefully quench any remaining peroxide by the slow addition of a reducing agent solution (e.g., sodium sulfite).
- Neutralization & Extraction: Neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield colorless crystals.[\[4\]](#)


Objective: To confirm the identity and purity of the synthesized **Methylisonicotinate-N-oxide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Expected Outcome: The introduction of the oxygen atom leads to a characteristic downfield shift of the neighboring protons and carbons in the pyridine ring compared to the starting material, methyl isonicotinate.[\[2\]](#)
- Infrared (IR) Spectroscopy:

- Protocol: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the IR spectrum.
- Expected Outcome: A prominent and characteristic vibration band for the  $\text{N}^+–\text{O}^-$  bond should be observable, typically around  $930 \text{ cm}^{-1}$ .<sup>[2]</sup>
- Melting Point Determination:
  - Protocol: Use a standard melting point apparatus to determine the melting range of the purified crystals.
  - Expected Outcome: The measured melting point should be sharp and consistent with the literature value of approximately  $116\text{--}118 \text{ }^\circ\text{C}$ .<sup>[4][5]</sup>

## Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of **Methylisonicotinate-N-oxide**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl isonicotinate N-oxide [oakwoodchemical.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. METHYLISONICOTINATE-N-OXIDE CAS#: 3783-38-8 [m.chemicalbook.com]
- 5. 3783-38-8 Cas No. | Methylisonicotinate-N-oxide | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. N-oxide synthesis by oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylisonicotinate-N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142975#molecular-weight-of-methylisonicotinate-n-oxide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)